Tetraethyl ethene-1,1-diylbis(phosphonate)

概要

説明

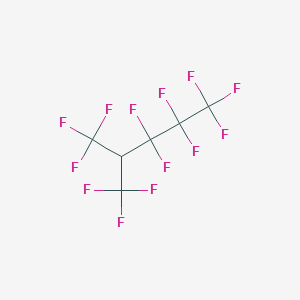

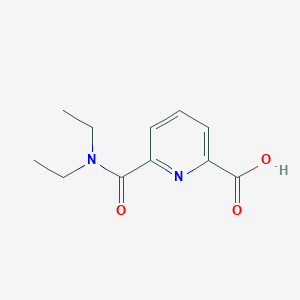

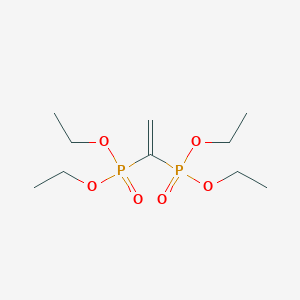

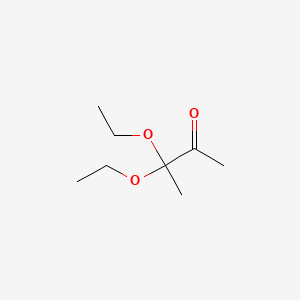

Tetraethyl ethene-1,1-diylbis(phosphonate) is a chemical compound with the molecular formula C10H22O6P2 . It is also known by other names such as Tetraethyl vinylidene phosphonate, 1,1-bis(diethoxyphosphoryl)ethene, and 1,1-bis(Diethoxyphosphoryl)ethylene . The molecular weight of this compound is 300.23 g/mol .

Molecular Structure Analysis

The InChI code for Tetraethyl ethene-1,1-diylbis(phosphonate) is 1S/C10H22O6P2/c1-6-13-17(11,14-7-2)10(5)18(12,15-8-3)16-9-4/h5-9H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

Tetraethyl ethene-1,1-diylbis(phosphonate) is a liquid at room temperature . It has a molecular weight of 300.23 g/mol . The compound has a topological polar surface area of 71.1 Ų and a complexity of 302 . It has 0 hydrogen bond donors, 6 hydrogen bond acceptors, and 10 rotatable bonds .科学的研究の応用

Recovery of Strategic Metals

Tetraethyl ethene-1,1-diylbis(phosphonate) and its derivatives are used as complexing agents for the potential recovery of strategic metals . These compounds are synthesized as possible chelating systems for the recovery of strategic metals .

Diagnostics and Therapeutics

These compounds show interesting properties in diagnostics and therapeutics . Substituted bisphosphonates are mostly applied for medical purposes when calcium metabolism is affected .

Virustatic Properties

Tetraethyl ethene-1,1-diylbis(phosphonate) and its derivatives show interesting virustatic properties . This makes them very promising compounds for a large number of applications .

Wastewater Treatment

Research is being conducted to investigate the applicability of these compounds for wastewater treatment . The P-C-P backbone of these compounds and the alkyl side chains on the central carbon atom have a determinant role in their physicochemical properties .

Valuable Metals Extraction

These compounds are being investigated for their potential in the extraction of valuable metals . For instance, the demand for Rare Earth Elements (REEs), a group of 17 metals, including 15 lanthanides, yttrium, and scandium, have become of strategic importance for hi-tech applications .

Light Harvesting in Perovskite Solar Cells

Tetraethyl ethene-1,1-diylbis(phosphonate) has been used in the synthesis of materials for efficient light harvesting in perovskite solar cells . This compound is used in the synthesis of various organic electron-transporting layers .

Safety and Hazards

特性

IUPAC Name |

1,1-bis(diethoxyphosphoryl)ethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O6P2/c1-6-13-17(11,14-7-2)10(5)18(12,15-8-3)16-9-4/h5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLSPWQKLLPYKAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(=C)P(=O)(OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452307 | |

| Record name | Tetraethyl vinylidene phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetraethyl ethene-1,1-diylbis(phosphonate) | |

CAS RN |

37465-31-9 | |

| Record name | Tetraethyl vinylidene phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Tetraethyl ethene-1,1-diylbis(phosphonate) in Friedel-Crafts alkylation reactions?

A1: Tetraethyl ethene-1,1-diylbis(phosphonate) acts as an alkylating agent in Friedel-Crafts alkylation reactions. [] In the presence of a Lewis acid catalyst, such as the Cu(ClO4)2·6H2O/2,2′-Bipy complex, it reacts with electron-rich aromatic compounds like indoles to introduce an ethyl-1,1-diylbis(phosphonate) group onto the aromatic ring. [] This reaction offers a synthetic route to access a variety of heteroaryl- and aryl-substituted ethyl-1,1-diylbis(phosphonates). []

Q2: Are there any other reported applications of Tetraethyl ethene-1,1-diylbis(phosphonate) in scientific literature?

A2: Beyond Friedel-Crafts alkylations, Tetraethyl ethene-1,1-diylbis(phosphonate) serves as a building block in the synthesis of novel nucleoside analogs containing amino bisphosphonic groups. [] While the specific details of this application are not provided in the abstract, it highlights the versatility of this compound in accessing molecules with potential biological activity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione](/img/structure/B1337823.png)